Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate
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Overview
Description
“Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate” is a chemical compound with the linear formula C14H16O3N3Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CC=C (C2=NOC (CN3CCN (C (OC (C) (C)C)=O)CC3)=N2)C=C1
. This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure. Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Interplay of Hydrogen Bonds
The study of carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, reveals the importance of hydrogen bonding in the assembly of molecules. These compounds exhibit a complex interplay of strong and weak hydrogen bonds that assemble molecules into three-dimensional architectures. This demonstrates the potential of tert-butyl carbamate derivatives in material science for creating ordered structures through hydrogen bonding (Das et al., 2016).
Antioxidant Activity
Research on 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties shows significant antioxidant properties. Compounds synthesized from aryl hydrazides and 3,5-di-tert butyl 4-hydroxybenzoic acid exhibited notable free-radical scavenging ability, highlighting the therapeutic potential of tert-butyl carbamate derivatives in antioxidant applications (Shakir et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-15(2,3)21-14(20)19(4)9-12-17-13(18-22-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWGMAFQXZKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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